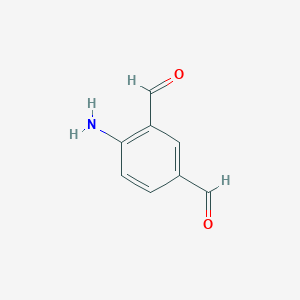
4-Aminoisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoisophthalaldehyde is an organic compound with the molecular formula C8H7NO2 It is a derivative of isophthalaldehyde, characterized by the presence of an amino group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminoisophthalaldehyde can be synthesized through several methods. One common approach involves the copper(II)-catalyzed selective C-H bond formylation. This method uses Cu(OTf)2 as the catalyst and Selectfluor as the radical initiator, with dimethyl sulfoxide (DMSO) serving as both the carbon and oxygen source . The reaction proceeds through the formylation of two C-H bonds, first at the para-position and then at the ortho-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products:
Oxidation: Isophthalic acid derivatives.
Reduction: 4-Aminoisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminoisophthalaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminoisophthalaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form Schiff bases with amines, leading to the formation of imines. These imines can further react to form more complex structures. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Isophthalaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
Terephthalaldehyde: Has aldehyde groups at the 1,4-positions, leading to different reactivity and applications.
Phthalaldehyde: Contains aldehyde groups at the 1,2-positions, used in different synthetic pathways.
Uniqueness: 4-Aminoisophthalaldehyde’s unique combination of amino and aldehyde groups allows it to participate in a wider range of chemical reactions compared to its isomers. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-aminobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H,9H2 |
InChI Key |
VWRIESNQVYAJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















